molecular formula C16H19ClN2O3S B2875003 1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide CAS No. 1192776-86-5

1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide

Cat. No. B2875003
CAS RN: 1192776-86-5
M. Wt: 354.85
InChI Key: ANYGJEUJHVJXCE-UHFFFAOYSA-N
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Description

1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1996 by researchers at the University of California, San Francisco, and has since been used in a variety of scientific studies to investigate the role of mGluR1 in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Medicinal Applications

This compound and its analogs have been extensively studied for their antibacterial properties and as potential therapeutic agents. For instance, research on pyridonecarboxylic acids as antibacterial agents has highlighted the synthesis and antibacterial activity of certain analogues, showcasing their potential beyond basic medicinal applications (Egawa et al., 1984). Another study focused on the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, leading to the formation of new 1-(arylsulfonyl)pyrrolidines. This process offers a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives, highlighting the versatility of these compounds in organic synthesis (Smolobochkin et al., 2017).

Photophysical Properties and Sensor Applications

Research has also been conducted on the photophysical properties of water-soluble sulfonato-Salen-type Schiff bases derived from these compounds and their applications as fluorescence sensors for Cu2+ in water and living cells. This study demonstrates the potential of these compounds in developing sensitive and selective sensors for metal ions, which could have significant implications in environmental monitoring and biomedical diagnostics (Zhou et al., 2012).

Organic Synthesis and Material Science

In the field of organic synthesis, these compounds have been utilized in the preparation of new bisimidyl sulfonamido ketones comprising drug components. This work highlights the design and synthesis of compounds with significant antibacterial and antifungal activities, showcasing the pharmaceutical applications of these derivatives (Fadel & Al-Azzawi, 2021). Furthermore, the synthesis and evaluation of water-soluble 2-aryl-1-sulfonylpyrrolidine derivatives as bacterial biofilm formation inhibitors illustrate the potential of these compounds in addressing biofilm-related infections and diseases (Smolobochkin et al., 2019).

properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c17-13-5-3-12(4-6-13)9-11-23(21,22)19-10-1-2-15(19)16(20)18-14-7-8-14/h3-6,9,11,14-15H,1-2,7-8,10H2,(H,18,20)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYGJEUJHVJXCE-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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